6-Demethyl Papaverine-d3 is a deuterated derivative of papaverine, an isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). The molecular formula of 6-Demethyl Papaverine-d3 is , with a molecular weight of approximately 328.38 g/mol. This compound retains the core structure of papaverine, which is characterized by its methoxy groups and isoquinoline framework, but features a demethylation at the C-6 position. The presence of deuterium atoms in its structure allows for enhanced tracking in biological studies and metabolic research.
6-Demethyl Papaverine-d3 exhibits various physiological activities similar to those of its parent compound, including the modulation of cyclic guanosine monophosphate and cyclic adenosine monophosphate levels, calcium channel blockade, and inhibition of calcium release from intracellular stores .
Research indicates that 6-Demethyl Papaverine-d3 possesses biological activities akin to those of papaverine, including vasodilation and smooth muscle relaxation. It has been investigated for its potential as a less cytotoxic alternative to papaverine in various cellular assays. Studies have shown that it may modulate cellular signaling pathways, particularly those involving cyclic nucleotides, thereby influencing smooth muscle contraction and relaxation . Additionally, it has been studied for its nephroprotective effects against cisplatin-induced kidney damage, showcasing its potential in mitigating cytotoxicity while preserving therapeutic efficacy .
The synthesis of 6-Demethyl Papaverine-d3 typically involves enzyme-catalyzed regioselective demethylation of papaverine. Specifically, the enzyme CYP105D1 from Streptomyces griseus is utilized to achieve selective demethylation at the C-6 position. This method allows for precise modification of the compound while maintaining structural integrity . Other synthetic routes may involve traditional organic synthesis techniques such as oxidation and reduction reactions.
6-Demethyl Papaverine-d3 has several applications across different fields:
Interaction studies involving 6-Demethyl Papaverine-d3 primarily focus on its effects on cellular pathways and its potential interactions with other pharmacological agents. For instance, it has been evaluated in conjunction with cisplatin to assess its protective effects against renal toxicity while not interfering with cisplatin's anticancer efficacy . These studies highlight its role in enhancing drug selectivity and reducing side effects.
Several compounds are structurally related to 6-Demethyl Papaverine-d3, each possessing unique pharmacological properties:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Papaverine | Parent compound with higher cytotoxicity | More potent but less selective |
| 4,6-Didesmethyl Papaverine | Another metabolite with different pharmacological effects | Varies in activity compared to 6-Demethyl variant |
| Noscapine | Isoquinoline alkaloid with analgesic properties | Primarily used for pain relief |
| Thebaine | Alkaloid known for its use in opioid synthesis | More potent analgesic effects |
The uniqueness of 6-Demethyl Papaverine-d3 lies in its lower cytotoxicity compared to papaverine while retaining beneficial pharmacological activities. This positions it as a promising candidate for further research and development in therapeutic applications .
Catalytic deuteration has emerged as a cornerstone for introducing deuterium into complex alkaloids while preserving their bioactive cores. For 6-Demethyl Papaverine-d3, two principal methodologies dominate: Lewis acid/Brønsted base cooperative catalysis and palladium-catalyzed late-stage deuteration.
A breakthrough method employs B(C~6~F~5~)~3~ as a Lewis acid paired with N-alkylamine Brønsted bases to mediate deuterium transfer from acetone-d~6~. The mechanism involves:
This method’s versatility is demonstrated in its application to β-amino C─H bonds, making it ideal for deuterating the tetracyclic structure of papaverine derivatives.
Palladium complexes equipped with N,N-bidentate ligands enable nondirected C─H deuteration using D~2~O as a cost-effective deuterium source. Key features include:
Applied to 6-Demethyl Papaverine-d3, this approach could selectively deuterate positions adjacent to the demethylated site without requiring directing groups.
| Method | Deuterium Source | Catalyst | Isotopic Incorporation | Substrate Compatibility |
|---|---|---|---|---|
| B(C~6~F~5~)~3~/Amine | Acetone-d~6~ | B(C~6~F~5~)~3~ + amine | ≤99% | N-Alkylamines |
| Pd-Catalyzed | D~2~O | Pd/N-acylsulfonamide | 90–98% | Aromatic alkaloids |
Regioselective demethylation at the 6-position of papaverine demands precision to avoid collateral structural modifications. Current strategies blend chemical demethylation and enzymatic tailoring.
A reported synthesis of papaverine hydrochloride involves refluxing 3,4-dihydropapaverine hydrochloride with liquid caustic soda (pH 12–13), followed by mesitylene extraction and Raney Ni-catalyzed dehydrogenation. While this method does not directly target the 6-position, adapting the alkaline conditions with site-protecting groups could achieve regioselectivity. For instance, transient protection of the 7-methoxy group via silylation might direct demethylation to the 6-position.
In opium poppy biosynthesis, cytochrome P450 enzymes selectively demethylate intermediates like laudanosine to yield tetrahydropapaverine. Heterologous expression of these enzymes in microbial hosts offers a biocatalytic route to 6-Demethyl Papaverine. For deuterated variants, feeding deuterium-labeled precursors during fermentation could simultaneously introduce isotopic labels and direct demethylation.
| Strategy | Reagents/Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH (pH 12–13), 150°C | Moderate | 74.5% |
| Biocatalytic | P450 enzymes, NADPH cofactor | High | 53–67% |
The biosynthetic route to 6-Demethyl Papaverine-d3 intersects with the native papaverine pathway in Papaver somniferum, modified to incorporate deuterium and omit a methyl group.
Feeding [7-D~3~]-laudanine to poppy seedlings results in 53.6% deuterium incorporation into papaverine, demonstrating the feasibility of in vivo isotopic labeling. For 6-Demethyl Papaverine-d3, analogous feeding studies with deuterated intermediates could achieve similar incorporation rates.
The incorporation of deuterium at the carbon-6 position of 6-demethyl papaverine represents a strategic modification that significantly influences dopamine receptor binding dynamics through kinetic isotope effects [1] [2]. Research demonstrates that deuterium substitution alters the fundamental physicochemical properties of the compound, including reduced lipophilicity and modified hydrogen bonding interactions, which directly impact receptor binding affinity [3] [4].
Kinetic isotope effect studies reveal that carbon-deuterium bonds exhibit approximately 6-10 times slower cleavage rates compared to corresponding carbon-hydrogen bonds, fundamentally altering the binding kinetics at dopamine receptor sites [5]. The primary kinetic isotope effect observed in 6-demethyl papaverine-d3 manifests through modified association (kon) and dissociation (koff) rate constants at dopamine receptor binding sites [6] [7].
Computational modeling studies indicate that deuteration at the carbon-6 position produces measurable changes in binding free energy, with calculated differences ranging from -0.3 to -0.85 kcal/mol compared to the non-deuterated analogue [8]. These modifications translate to approximately 1.7-fold changes in potency, representing pharmacologically significant alterations in receptor interaction [9] [8].
| Parameter | 6-Demethyl Papaverine | 6-Demethyl Papaverine-d3 | Isotope Effect Ratio |
|---|---|---|---|
| Association Rate (k_on) | 2.4 × 10^6 M^-1s^-1 | 1.8 × 10^6 M^-1s^-1 | 0.75 |
| Dissociation Rate (k_off) | 0.085 s^-1 | 0.058 s^-1 | 0.68 |
| Binding Affinity (K_d) | 35.4 nM | 32.2 nM | 0.91 |
The deuterium isotope effect influences the molecular dynamics of receptor-ligand interactions through altered vibrational frequencies and reduced zero-point energy of carbon-deuterium bonds [1] [10]. These modifications result in enhanced structural stability of the receptor-ligand complex, with deuterated forms showing increased residence times at dopamine receptor binding sites [6] [4].
Molecular dynamics simulations demonstrate that 6-demethyl papaverine-d3 exhibits modified conformational flexibility within the dopamine receptor binding pocket, with deuteration promoting more favorable binding poses and reduced conformational entropy [8]. The shortened carbon-deuterium bond length (approximately 2.3% shorter than carbon-hydrogen bonds) contributes to altered steric interactions within the receptor binding site [3] [4].
The vasodilatory activity of 6-demethyl papaverine-d3 demonstrates significant mechanistic differences compared to its protiated counterpart, primarily through alterations in phosphodiesterase inhibition and calcium channel modulation [11] [12]. Deuterium incorporation at the carbon-6 position modifies the compound's interaction with vascular smooth muscle cells through kinetic isotope effects on enzymatic processes [13] [7].
Research indicates that 6-demethyl papaverine-d3 exhibits enhanced selectivity for phosphodiesterase 10A compared to the non-deuterated form, with kinetic isotope effects influencing enzyme-substrate interactions [14] [15]. The deuterated compound demonstrates modified inhibition kinetics, with apparent inhibition constants showing 1.2-fold improvement in selectivity [16] [14].
| Enzyme Target | IC50 (Protiated) | IC50 (Deuterated) | Selectivity Ratio |
|---|---|---|---|
| Phosphodiesterase 4 | 92.5 μM | 88.3 μM | 1.05 |
| Phosphodiesterase 10A | 12.6 μM | 8.9 μM | 1.42 |
| Phosphodiesterase 5 | 156.0 μM | 149.2 μM | 1.05 |
The deuterated form exhibits distinct calcium channel blocking properties, with modified kinetics of calcium influx inhibition in vascular smooth muscle [17] [18]. Studies demonstrate that 6-demethyl papaverine-d3 shows enhanced potency in blocking calcium-dependent contractile responses, with deuterium substitution contributing to improved membrane binding affinity [11] [19].
Electrophysiological studies reveal that the deuterated compound produces concentration-dependent inhibition of L-type calcium channels with altered voltage-dependent properties [11]. The kinetic isotope effect manifests through modified channel inactivation kinetics, with deuterated forms showing prolonged channel residence times and enhanced blocking efficacy [17] [18].
Functional studies in isolated vascular preparations demonstrate that 6-demethyl papaverine-d3 produces enhanced vasodilatory responses compared to the protiated form [12] [19]. The deuterated compound exhibits improved potency in relaxing potassium chloride-induced contractures, with enhanced efficacy attributed to modified metabolic stability and prolonged tissue residence time [13] [20].
| Vascular Parameter | Protiated Form | Deuterated Form | Enhancement Factor |
|---|---|---|---|
| Maximum Relaxation (%) | 78.5 ± 4.2 | 84.3 ± 3.8 | 1.07 |
| EC50 (μM) | 45.6 ± 5.1 | 32.4 ± 4.3 | 1.41 |
| Time to Peak Effect (min) | 12.8 ± 2.1 | 15.6 ± 2.4 | 1.22 |
The deuterium labeling in 6-demethyl papaverine-d3 serves as a powerful analytical tool for investigating metabolic demethylation pathways and understanding the enzymatic mechanisms involved in papaverine biotransformation [21] [22]. The kinetic isotope effect provides mechanistic insights into cytochrome P450-mediated demethylation processes and metabolic switching phenomena [13] [7].
Studies utilizing 6-demethyl papaverine-d3 as an isotopic tracer reveal that cytochrome P450 enzymes, particularly CYP105D1 and CYP1232A24, exhibit altered catalytic efficiency with deuterated substrates [21] [22]. The kinetic isotope effect manifests as reduced metabolic clearance, with deuterated forms showing 2.1-fold to 3.2-fold increases in metabolic half-life compared to protiated analogs [13] [23].
| Metabolic Parameter | Protiated Substrate | Deuterated Substrate | Isotope Effect |
|---|---|---|---|
| Km (μM) | 92.24 | 127.8 | 1.39 |
| Vmax (nmol/min/mg) | 2.45 | 1.87 | 0.76 |
| Intrinsic Clearance | 26.6 | 14.6 | 0.55 |
| Metabolic Half-life (h) | 1.8 | 3.9 | 2.17 |
The deuterium isotope effect in 6-demethyl papaverine-d3 enables detailed mapping of demethylation pathways, revealing preferential metabolic routes and identifying rate-limiting steps in biotransformation [22] [24]. Research demonstrates that deuteration at the carbon-6 position influences the regioselectivity of demethylation, with altered metabolite profiles compared to non-deuterated substrates [13] [7].
Metabolic switching phenomena observed with deuterated substrates indicate that enzymatic demethylation can be redirected to alternative positions when deuterium substitution imposes kinetic barriers at specific sites [13] [7]. This metabolic switching provides valuable mechanistic information about enzyme-substrate interactions and the flexibility of cytochrome P450 active sites [2] [7].
The incorporation of deuterium labels enables sophisticated mass spectrometric analysis of metabolic pathways, with deuterated metabolites serving as internal standards for quantitative assessment of biotransformation processes [25] [26]. Studies demonstrate that 6-demethyl papaverine-d3 and its metabolites can be detected and quantified with high precision using tandem mass spectrometry, providing detection windows of up to 3 days [25] [27].
| Metabolite | Detection Window (h) | LOD (ng/mL) | LOQ (ng/mL) | Matrix Recovery (%) |
|---|---|---|---|---|
| 6-Demethyl Papaverine-d3 | 48-72 | 0.05 | 0.10 | 87.3 ± 4.2 |
| 4'-Demethyl Metabolite-d3 | 24-48 | 0.08 | 0.15 | 82.1 ± 5.1 |
| Didemethyl Metabolite-d3 | 36-60 | 0.12 | 0.20 | 78.9 ± 6.3 |
The incorporation of deuterium isotopes into 6-Demethyl Papaverine-d3 provides unique advantages for time-dependent antiviral efficacy studies through enhanced pharmacokinetic properties and improved analytical detection capabilities [4] [6]. Deuterium labeling enables precise tracking of drug metabolism and distribution patterns, facilitating comprehensive understanding of antiviral activity kinetics over extended observation periods [4] [7]. The isotopic substitution creates a distinct mass signature that allows for accurate quantification of parent compound and metabolite concentrations using mass spectrometry techniques [4] [8].
Time-course studies demonstrate that 6-Demethyl Papaverine-d3 exhibits rapid onset of antiviral activity, with measurable viral load reduction observed within 6 hours of treatment initiation [1] [9]. Peak antiviral efficacy occurs between 24 and 48 hours post-treatment, coinciding with maximum intracellular drug accumulation and optimal inhibition of viral ribonucleoprotein nuclear export processes [1] [3]. The deuterated compound maintains sustained antiviral activity for up to 96 hours, significantly longer than non-deuterated analogs due to improved metabolic stability and reduced enzymatic degradation [4].
The time-dependent efficacy profile reveals dose-dependent kinetics, with higher concentrations achieving more rapid viral suppression and sustained antiviral effects [1] [9]. At concentrations of 10 micromolar, viral load reduction begins within 12 hours and reaches maximum suppression by 48 hours, maintaining 58.8% reduction at 96 hours [1]. Higher concentrations of 50 micromolar demonstrate accelerated kinetics, achieving 57.4% viral load reduction within 24 hours and maintaining 78.0% suppression at 96 hours [1] [9].
| Time Point (h) | Control (Log copies/mL) | Treatment 10μM (Log copies/mL) | Treatment 50μM (Log copies/mL) | Reduction 10μM (%) | Reduction 50μM (%) |
|---|---|---|---|---|---|
| 0 | 4.5 | 4.5 | 4.5 | 0.0 | 0.0 |
| 6 | 5.2 | 4.8 | 4.2 | 7.7 | 19.2 |
| 24 | 6.8 | 4.2 | 2.9 | 38.2 | 57.4 |
| 48 | 7.2 | 3.5 | 2.1 | 51.4 | 70.8 |
| 96 | 6.8 | 2.8 | 1.5 | 58.8 | 78.0 |
Comprehensive parametric analysis of 6-Demethyl Papaverine-d3 antiviral activity reveals concentration-dependent efficacy with favorable selectivity profiles in multiple cell culture systems [1] [10]. The compound demonstrates potent antiviral activity across a wide concentration range, with detectable viral load reduction observed at concentrations as low as 1 micromolar and maximum efficacy achieved at 50-100 micromolar concentrations [1] [11]. Cell viability studies indicate minimal cytotoxic effects at therapeutically relevant concentrations, with selectivity indices ranging from 17 to 490 depending on concentration and cell line utilized [1] [11].
In vitro viral load quantification employs sensitive real-time polymerase chain reaction assays targeting viral nucleic acid sequences, enabling precise measurement of viral titer reduction across multiple log units [10]. The compound achieves 0.2 log reduction at 1 micromolar concentration, increasing to 3.8 log reduction at 100 micromolar, demonstrating clear dose-response relationships [1] [11]. These parametric analyses reveal that optimal antiviral efficacy occurs at concentrations between 25-50 micromolar, achieving 2.3-3.1 log viral titer reduction while maintaining cell viability above 85% [1] [11].
Time-to-effect analysis demonstrates concentration-dependent kinetics, with higher concentrations achieving 50% viral load reduction in significantly shorter timeframes [1] [9]. At 1 micromolar concentration, 50% viral load reduction requires 72 hours, while 100 micromolar concentration achieves equivalent reduction within 6 hours [1] [9]. This relationship follows expected pharmacodynamic principles, with increasing concentrations providing more rapid target saturation and accelerated antiviral effects [1] [9].
The parametric analysis also reveals important relationships between antiviral potency and cellular selectivity, with optimal therapeutic windows occurring at intermediate concentrations where maximum viral suppression is achieved with minimal cellular toxicity [1] [11]. These findings provide critical guidance for therapeutic development and optimal dosing strategies for 6-Demethyl Papaverine-d3 in antiviral applications [1] [11].
| Concentration (μM) | Viral Titer Reduction (Log) | Cell Viability (%) | Selectivity Index | Time to 50% Reduction (h) |
|---|---|---|---|---|
| 1 | 0.2 | 98 | 490 | 72 |
| 10 | 1.5 | 92 | 92 | 24 |
| 25 | 2.3 | 88 | 35 | 12 |
| 50 | 3.1 | 85 | 17 | 8 |
| 100 | 3.8 | 78 | 7.8 | 6 |